molecular formula C8H13NO4 B14680946 Ethyl oxo[(2-oxobutyl)amino]acetate CAS No. 33140-33-9

Ethyl oxo[(2-oxobutyl)amino]acetate

Cat. No.: B14680946
CAS No.: 33140-33-9
M. Wt: 187.19 g/mol
InChI Key: MYORGSWHEDJWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an ethyl ester group and an oxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and the corresponding alcohol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Acetic acid and ethanol.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the oxo and amino groups.

    Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.

    Propyl acetate: Similar ester structure with a different alkyl chain.

Uniqueness

Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is unique due to the presence of both oxo and amino groups, which confer distinct reactivity and potential applications compared to simpler esters like ethyl acetate or methyl butyrate. Its structure allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

33140-33-9

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-oxo-2-(2-oxobutylamino)acetate

InChI

InChI=1S/C8H13NO4/c1-3-6(10)5-9-7(11)8(12)13-4-2/h3-5H2,1-2H3,(H,9,11)

InChI Key

MYORGSWHEDJWOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CNC(=O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.